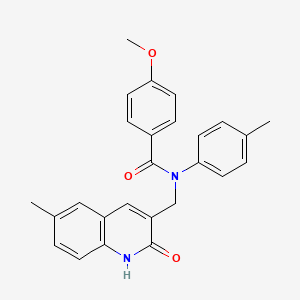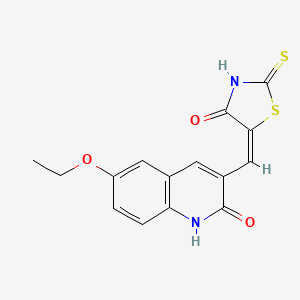
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide, also known as HM-3, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide may exert its biological activities by binding to specific targets in cells. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to bind to the estrogen receptor and inhibit its activity, which may explain its antitumor effects. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been extensively studied and its biological activities are well-documented, making it a useful tool for investigating various biological processes. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide and to identify its specific targets in cells. Additionally, the development of more soluble derivatives of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide may expand its use in various biological experiments. Finally, the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in combination with other drugs may enhance its therapeutic potential.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide involves the reaction between 2-hydroxy-6-methylquinoline-3-carbaldehyde and 4-methoxy-N-(p-tolyl)benzamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by reduction to give the final product. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been optimized to achieve a high yield and purity, making it suitable for further biological studies.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been reported to have antiviral activity against the dengue virus.
特性
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-4-9-22(10-5-17)28(26(30)19-7-11-23(31-3)12-8-19)16-21-15-20-14-18(2)6-13-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDPMYROTPQTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)
